2H-Pyran, 3-bromo-6-ethenyltetrahydro-2,2,6-trimethyl-
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Overview
Description
2H-Pyran, 3-bromo-6-ethenyltetrahydro-2,2,6-trimethyl- is a heterocyclic organic compound. It is a derivative of pyran, a six-membered ring containing one oxygen atom. The compound is characterized by the presence of a bromine atom at the third position, an ethenyl group at the sixth position, and three methyl groups at the second and sixth positions. This unique structure imparts specific chemical properties and reactivity to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Pyran, 3-bromo-6-ethenyltetrahydro-2,2,6-trimethyl- can be achieved through various synthetic routes. One common method involves the bromination of 2H-Pyran, 6-ethenyltetrahydro-2,2,6-trimethyl- using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is typically carried out in an inert solvent such as dichloromethane or chloroform at room temperature. The reaction proceeds via a free radical mechanism, resulting in the selective bromination at the third position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, purification techniques such as distillation, crystallization, and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2H-Pyran, 3-bromo-6-ethenyltetrahydro-2,2,6-trimethyl- undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the third position can be substituted with other nucleophiles such as amines, thiols, and alkoxides.
Addition Reactions: The ethenyl group at the sixth position can participate in addition reactions with electrophiles such as halogens and hydrogen halides.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form saturated derivatives.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium amide, sodium thiolate, and sodium alkoxide are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.
Addition Reactions: Halogens (e.g., chlorine, bromine) and hydrogen halides (e.g., HCl, HBr) are used as electrophiles. The reactions are conducted in non-polar solvents like carbon tetrachloride or hexane.
Oxidation and Reduction Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) and reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Substitution Reactions: Products include 3-amino, 3-thio, and 3-alkoxy derivatives of 2H-Pyran.
Addition Reactions: Products include 6-halo and 6-hydrohalo derivatives.
Oxidation and Reduction Reactions: Products include corresponding oxides and saturated derivatives.
Scientific Research Applications
2H-Pyran, 3-bromo-6-ethenyltetrahydro-2,2,6-trimethyl- has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of specialty chemicals, agrochemicals, and materials science.
Mechanism of Action
The mechanism of action of 2H-Pyran, 3-bromo-6-ethenyltetrahydro-2,2,6-trimethyl- involves its interaction with specific molecular targets and pathways. The bromine atom and ethenyl group play crucial roles in its reactivity and binding affinity. The compound can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzymatic activities or disruption of cellular processes. Additionally, its structural features allow it to interact with various receptors and enzymes, modulating their functions.
Comparison with Similar Compounds
Similar Compounds
2H-Pyran, 2-ethenyltetrahydro-2,6,6-trimethyl-: Similar structure but lacks the bromine atom at the third position.
2H-Pyran-3-ol, 6-ethenyltetrahydro-2,2,6-trimethyl-: Contains a hydroxyl group at the third position instead of a bromine atom.
2H-Pyran-3-ol, 6-ethenyltetrahydro-2,2,6-trimethyl-, acetate, trans-: Contains an acetate group at the third position.
Uniqueness
The presence of the bromine atom at the third position in 2H-Pyran, 3-bromo-6-ethenyltetrahydro-2,2,6-trimethyl- imparts unique reactivity and properties compared to its analogs. This structural feature enhances its potential for selective chemical transformations and biological interactions, making it a valuable compound in various research and industrial applications.
Properties
CAS No. |
62055-37-2 |
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Molecular Formula |
C10H17BrO |
Molecular Weight |
233.14 g/mol |
IUPAC Name |
3-bromo-6-ethenyl-2,2,6-trimethyloxane |
InChI |
InChI=1S/C10H17BrO/c1-5-10(4)7-6-8(11)9(2,3)12-10/h5,8H,1,6-7H2,2-4H3 |
InChI Key |
BVCFJCSIYQEASC-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(CCC(O1)(C)C=C)Br)C |
Origin of Product |
United States |
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